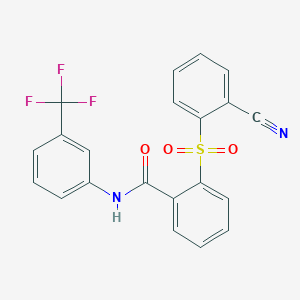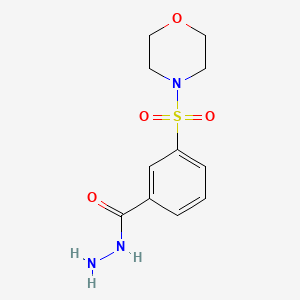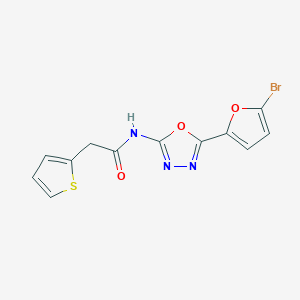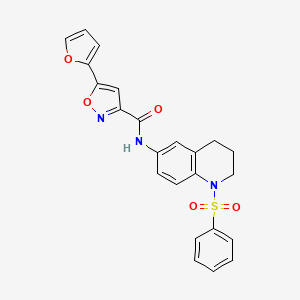
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
Übersicht
Beschreibung
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol (3-ABN) is a novel small-molecule compound that has been studied for its potential applications in scientific research. 3-ABN is a derivative of adamantane, which is a polycyclic hydrocarbon that consists of four fused cyclohexane rings. This compound has been studied for its use in medicinal chemistry, biology, and biochemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been studied for its potential applications in scientific research. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been used in biochemistry and cell biology to study enzyme activity and the regulation of gene expression. It has also been used in pharmacology to study drug-receptor interactions.
Wirkmechanismus
The exact mechanism of action of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is not fully understood. However, it is believed that this compound binds to various proteins in the cell and modulates their activity. It is also believed to interact with various receptors in the cell, which can affect the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol have not been extensively studied. However, it is believed that this compound has the potential to modulate the activity of various proteins and receptors in the cell. It is also believed to have the potential to affect gene expression and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in lab experiments has both advantages and limitations. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in laboratory settings. Additionally, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a relatively small molecule, which limits its ability to bind to larger molecules. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in scientific research. One potential direction is to study the compound’s effects on gene expression and enzyme activity. Additionally, further research could be conducted to explore the compound’s potential applications in drug development and medicinal chemistry. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of various proteins and receptors in the cell. Finally, further research could be conducted to explore the compound’s potential to interact with various receptors in the cell and affect gene expression.
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-6-bromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOFHRWAOQRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
